molecular formula C14H21ClN2O B4972557 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide

Cat. No.: B4972557
M. Wt: 268.78 g/mol
InChI Key: SPFVJPZAUKTPPU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide typically involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethyl-2-amino-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]ethanamide
  • 2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]propanamide

Uniqueness

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-11(10-17(2)3)9-16-14(18)8-12-4-6-13(15)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFVJPZAUKTPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)Cl)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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